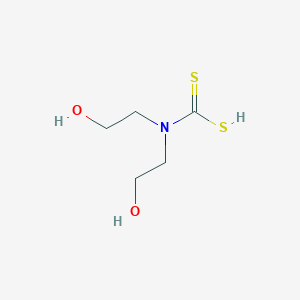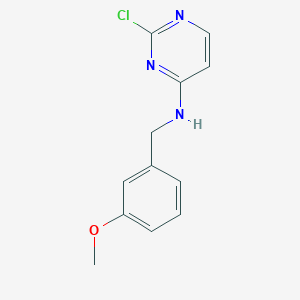
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, also known as compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments is its specificity. It has been found to have a high degree of selectivity for cancer cells, which means that it does not affect normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. Another area of research is the optimization of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's anti-cancer properties, such as by modifying its structure or combining it with other 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamines. Additionally, further studies are needed to fully understand the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's mechanism of action and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in humans.
Conclusion
In conclusion, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is a promising 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been well-established, and it has been found to have a range of biochemical and physiological effects. While there are limitations to using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments, there are several future directions for research that could lead to its development as a cancer therapy.
合成方法
The synthesis of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been achieved using different methods. One of the most common methods involves the reaction of 2-chloropyrimidine with 3-methoxybenzylamine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. This reaction results in the formation of the desired 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, which can be isolated and purified using various techniques, such as column chromatography.
科学研究应用
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer and lung cancer cells.
属性
产品名称 |
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine |
|---|---|
分子式 |
C12H12ClN3O |
分子量 |
249.69 g/mol |
IUPAC 名称 |
2-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-15-11-5-6-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
InChI 键 |
WXQASGAEKIKJDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



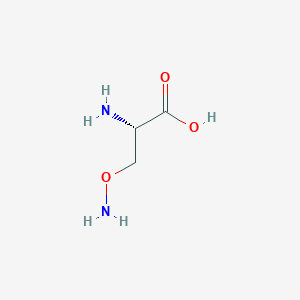
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
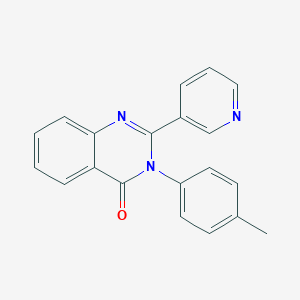
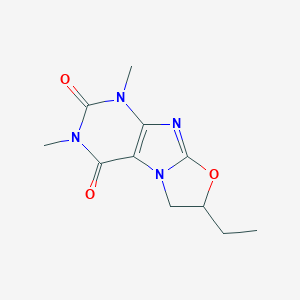
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
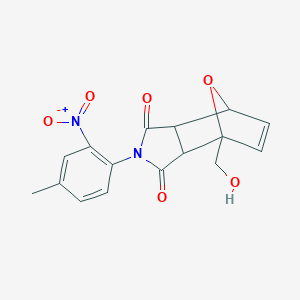
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
